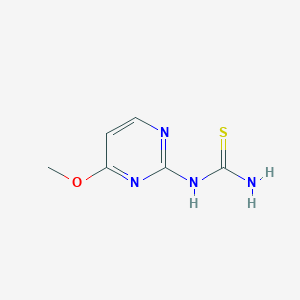
2,3-diamino-N,N-dimethylBenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-diamino-N,N-dimethylBenzamide is an organic compound with the molecular formula C9H13N3O. It is a derivative of benzamide, characterized by the presence of two amino groups at the 2 and 3 positions on the benzene ring and two methyl groups attached to the nitrogen atom of the amide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-N,N-dimethylBenzamide typically involves multiple steps. One common method starts with 2-nitro-3-methyl benzoic acid as the initial raw material. The process includes a reduction reaction to convert the nitro group to an amino group, followed by chlorination, esterification, and ammonolysis reactions . Another method involves the condensation of o-toluidine with chloral hydrate and hydroxylamine hydrochloride to generate oxime, which is then dehydrated and cyclized under the action of concentrated sulfuric acid to obtain isatin. The isatin is then oxidized by hydrogen peroxide to generate isatoic anhydride, which is subjected to ring opening by methylamine gas to obtain 2-amino-N,N-dimethylbenzamide .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized to improve yield and reduce costs. The reaction conditions are typically mild, and the process is designed to minimize waste and environmental impact. The yield of the entire synthetic route can reach over 80%, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-diamino-N,N-dimethylBenzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce various acylated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-diamino-N,N-dimethylBenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3-diamino-N,N-dimethylBenzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the dimethyl groups can enhance its lipophilicity, allowing it to penetrate cell membranes more easily. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylbenzamide: Similar structure but lacks the amino groups at the 2 and 3 positions.
2,3-Dihydroxy-N,N-dimethylbenzamide: Contains hydroxyl groups instead of amino groups.
2-amino-5-chloro-N,N-dimethylbenzamide: Contains a chlorine atom at the 5 position
Uniqueness
2,3-diamino-N,N-dimethylBenzamide is unique due to the presence of two amino groups, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
473734-52-0 |
|---|---|
Molekularformel |
C9H13N3O |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2,3-diamino-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H13N3O/c1-12(2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,10-11H2,1-2H3 |
InChI-Schlüssel |
OGVTUDVLZLPKGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate](/img/structure/B13877203.png)

![tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate](/img/structure/B13877206.png)






![2-Chloro-5-[(2-fluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13877235.png)



